

Application Notes: Utilizing **Disuccinimidyl Tartrate** (DST) for Mass Spectrometry-Based Protein Analysis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Disuccinimidyl tartrate

Cat. No.: B3043188

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Introduction

Disuccinimidyl tartrate (DST) is a homobifunctional, amine-reactive, and periodate-cleavable cross-linking agent used in structural and interaction proteomics. Its defined spacer arm length of 6.4 Å makes it a valuable tool for identifying and mapping protein-protein interactions (PPIs) and for elucidating the three-dimensional structure of proteins and protein complexes. The N-hydroxysuccinimide (NHS) esters at both ends of the DST molecule react specifically with primary amines, such as the side chain of lysine residues and the N-terminus of polypeptides, forming stable amide bonds. A key feature of DST is the central tartrate group, which contains a diol that can be cleaved by sodium periodate, facilitating the identification of cross-linked peptides in complex mixtures during mass spectrometry (MS) analysis.

Principle of DST Cross-Linking for Mass Spectrometry

The workflow for using DST in mass spectrometry involves several key stages. Initially, the protein sample, either a purified complex or a complex mixture like a cell lysate, is incubated with DST under physiological or near-physiological pH conditions (pH 7-9) to allow the formation of covalent cross-links between spatially proximate primary amines. Following the cross-linking reaction, unreacted DST is quenched. The cross-linked protein mixture is then subjected to enzymatic digestion, typically with trypsin, to generate a complex mixture of linear and cross-linked peptides.

Due to the low abundance of cross-linked peptides, an enrichment step is often necessary.^[1]^[2] Common enrichment strategies include size exclusion chromatography (SEC) or strong cation exchange (SCX) chromatography, which separate the larger, more highly charged cross-linked peptides from the more abundant linear peptides.^[1]^[3] The enriched fraction is then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

The resulting MS/MS spectra are complex and require specialized software for analysis. Programs such as StavroX, MeroX, and MaxLynx are designed to identify cross-linked peptides by searching against a protein sequence database.^[4]^[5] The identification of cross-linked peptides provides distance constraints between the linked amino acid residues, which can be used to model protein structures and interaction interfaces.

Key Advantages of Disuccinimidyl Tartrate:

- **Defined Spacer Length:** The 6.4 Å spacer arm provides a specific distance constraint for structural modeling.^[6]
- **Amine Reactivity:** Targets abundant lysine residues and protein N-termini.
- **Cleavability:** The periodate-cleavable diol in the spacer simplifies the identification of cross-linked peptides in MS/MS analysis.^[6]

Applications:

- **Protein-Protein Interaction Mapping:** Identification of interaction partners and their binding interfaces in protein complexes.
- **Structural Elucidation of Proteins:** Providing distance constraints for computational modeling of protein and protein complex structures.^[4]
- **Conformational Analysis:** Studying changes in protein conformation upon ligand binding or other perturbations.

Quantitative Data Summary

While direct, comprehensive quantitative comparisons of DST with other cross-linkers are not extensively documented in the literature, the following table summarizes typical performance

metrics for amine-reactive cross-linkers in mass spectrometry experiments. The efficiency of cross-linking is highly dependent on the specific protein system and experimental conditions.

Cross-Linker	Spacer Arm Length (Å)	Cleavable	Typical Number of Identified Cross-Links (Model Protein)	Typical Number of Identified Cross-Links (Complex Mixture)
DST	6.4	Yes (Periodate)	10 - 50	100 - 500
DSS	11.4	No	20 - 100	500 - 2000
DSBU	12.5	Yes (MS-cleavable)	30 - 150	800 - 3000

Note: The values presented are estimates based on published data for similar cross-linkers and are intended for comparative purposes. Actual results will vary depending on the experimental setup.

Experimental Protocols

I. Protein Cross-Linking with Disuccinimidyl Tartrate (DST)

This protocol describes the in-vitro cross-linking of a purified protein or protein complex using DST.

Materials:

- Purified protein sample in an amine-free buffer (e.g., HEPES, PBS) at a concentration of 1-5 mg/mL.
- Disuccinimidyl tartrate (DST)**
- Anhydrous Dimethyl sulfoxide (DMSO)

- Quenching buffer: 1 M Tris-HCl, pH 7.5 or 1 M ammonium bicarbonate.
- Reaction buffer: 20 mM HEPES, pH 7.5, 150 mM NaCl.

Procedure:

- Prepare DST Stock Solution: Immediately before use, dissolve DST in anhydrous DMSO to a final concentration of 25 mM.
- Protein Sample Preparation: Ensure the protein sample is in an amine-free buffer. If necessary, buffer exchange using a desalting column or dialysis.
- Cross-Linking Reaction:
 - Add the DST stock solution to the protein sample to achieve a final DST concentration of 1 mM. The optimal molar excess of cross-linker to protein may need to be determined empirically, typically ranging from 20- to 100-fold molar excess.
 - Incubate the reaction mixture for 30-60 minutes at room temperature with gentle agitation.
- Quenching:
 - Add the quenching buffer to the reaction mixture to a final concentration of 20-50 mM.
 - Incubate for 15 minutes at room temperature to quench any unreacted DST.

II. Sample Preparation for Mass Spectrometry

A. Reduction, Alkylation, and Tryptic Digestion

This protocol is for the preparation of the cross-linked protein sample for mass spectrometry analysis.

Materials:

- Dithiothreitol (DTT)
- Iodoacetamide (IAA)

- Trypsin (mass spectrometry grade)
- 50 mM Ammonium Bicarbonate (NH_4HCO_3)
- Formic Acid

Procedure:

- Denaturation, Reduction, and Alkylation:
 - Add DTT to the quenched cross-linking reaction to a final concentration of 10 mM.
 - Incubate at 56°C for 30 minutes.
 - Cool the sample to room temperature.
 - Add IAA to a final concentration of 25 mM.
 - Incubate in the dark at room temperature for 20 minutes.
- Tryptic Digestion:
 - Dilute the sample with 50 mM NH_4HCO_3 to reduce the concentration of any denaturants.
 - Add trypsin to the sample at a 1:50 (trypsin:protein) mass ratio.
 - Incubate overnight at 37°C.[\[7\]](#)
- Digestion Quenching:
 - Acidify the sample by adding formic acid to a final concentration of 1% to stop the digestion.

B. Enrichment of Cross-Linked Peptides (Optional but Recommended)

Procedure using Strong Cation Exchange (SCX) Chromatography:

- Equilibrate an SCX microspin column according to the manufacturer's instructions.

- Load the acidified peptide digest onto the column.
- Wash the column with a low-salt buffer (e.g., 0.1% formic acid in 5% acetonitrile).
- Elute the cross-linked peptides using a step-wise gradient of increasing salt concentration (e.g., 100 mM, 250 mM, 500 mM NaCl in the wash buffer).
- Desalt the eluted fractions using a C18 StageTip or equivalent before LC-MS/MS analysis.

III. LC-MS/MS Analysis

Instrumentation:

- A high-resolution Orbitrap mass spectrometer (e.g., Orbitrap Fusion Lumos) coupled to a nano-liquid chromatography system is recommended.

LC-MS/MS Parameters:

- Column: C18 reversed-phase column.
- Gradient: A 90-120 minute gradient from 5% to 40% acetonitrile in 0.1% formic acid.
- MS1 Settings:
 - Resolution: 60,000 - 120,000
 - AGC Target: 4e5
 - Max Injection Time: 50 ms
- MS2 Settings (Data-Dependent Acquisition):
 - Precursor selection: Charge states 3+ to 8+
 - Isolation Window: 1.6 m/z
 - Activation Type: HCD (Higher-energy C-trap dissociation)
 - Collision Energy: Stepped HCD (e.g., 25%, 30%, 35%)

- Resolution: 30,000
- AGC Target: 5e4
- Max Injection Time: 100 ms

IV. Data Analysis

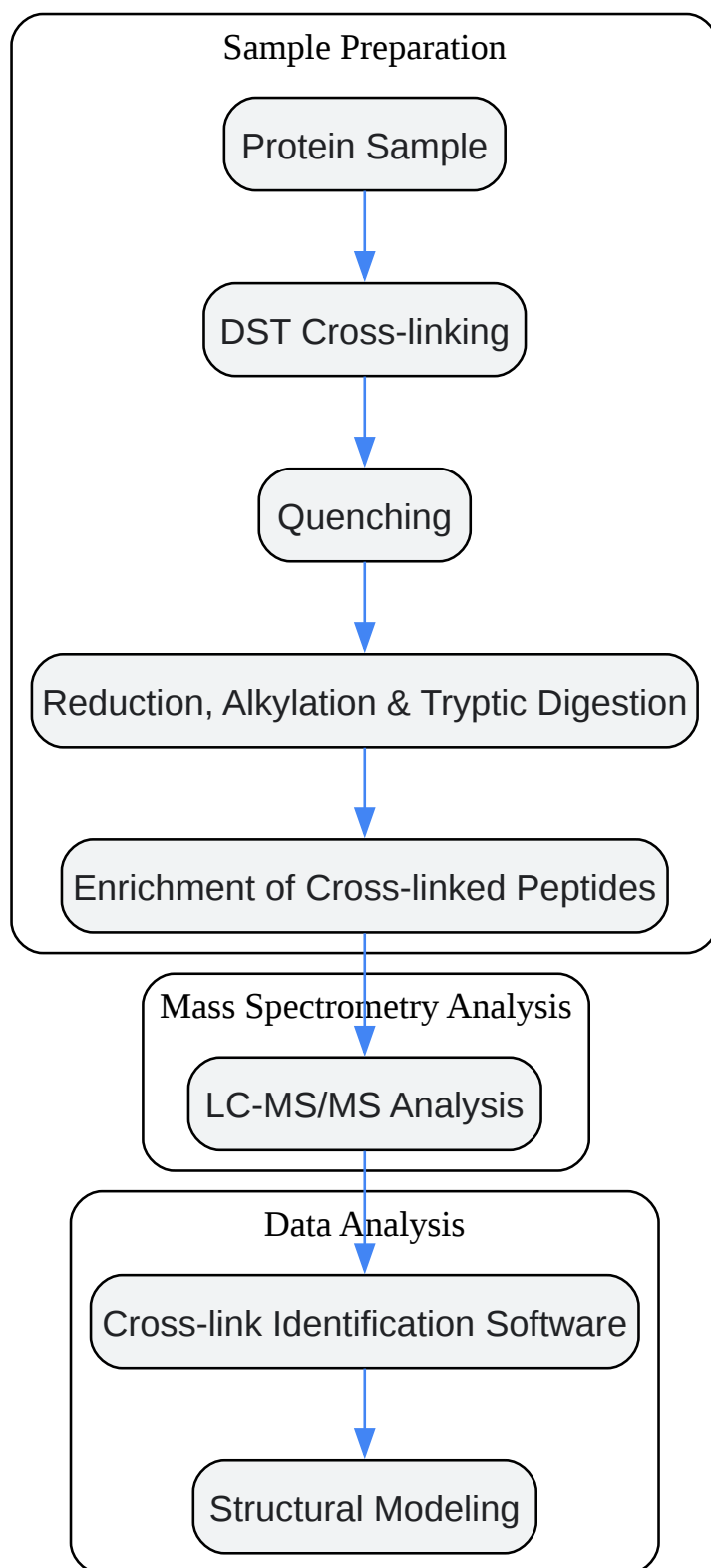
Software:

- Specialized software such as MeroX, StavroX, or pLink is required for the identification of cross-linked peptides.

Database Searching Parameters:

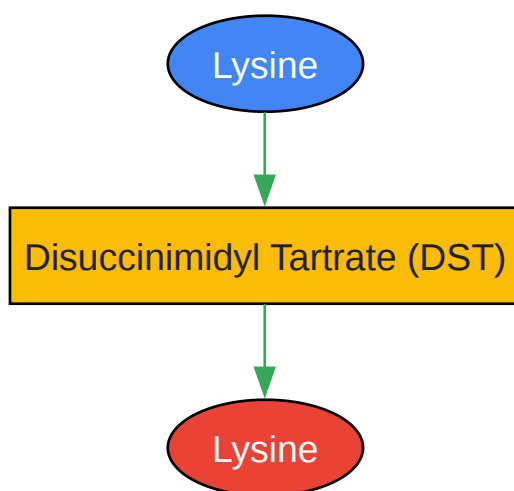
- Database: A FASTA database containing the sequences of the proteins of interest.
- Enzyme: Trypsin.
- Missed Cleavages: Up to 2.
- Fixed Modification: Carbamidomethyl (C).
- Variable Modifications: Oxidation (M), DST cross-link (K, N-terminus).
- Cross-linker: **Disuccinimidyl tartrate** (specify the mass of the cross-linker and the reactive residues).
- Precursor and Fragment Mass Tolerance: Set according to the instrument's performance (e.g., 10 ppm for precursor, 20 ppm for fragments).

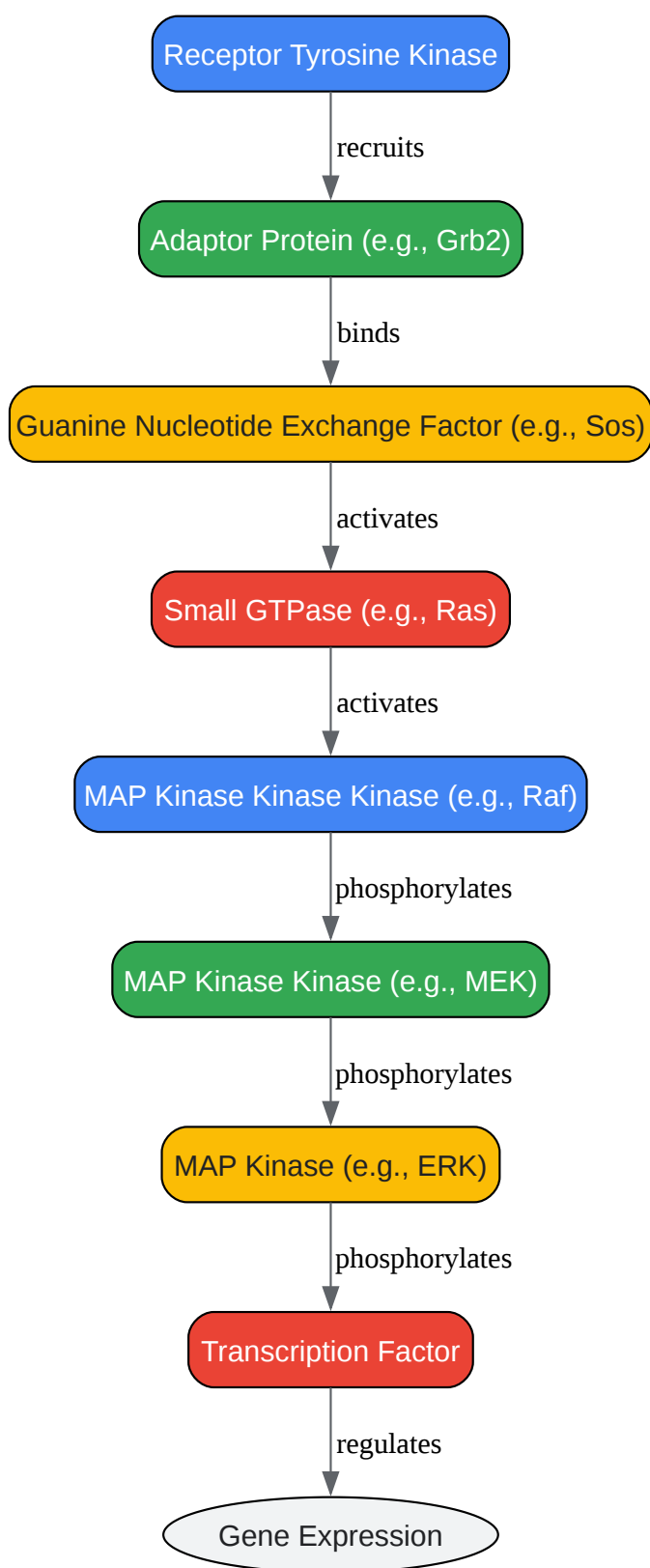
Visualizations



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Caption: Experimental workflow for DST cross-linking mass spectrometry.





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- To cite this document: BenchChem. [Application Notes: Utilizing Disuccinimidyl Tartrate (DST) for Mass Spectrometry-Based Protein Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3043188#sample-preparation-for-mass-spectrometry-using-disuccinimidyl-tartrate]

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